molecular structure of 2,3,4,5,6-pentachloro-1-pyridiniumolate
molecular structure of 2,3,4,5,6-pentachloro-1-pyridiniumolate
An In-Depth Technical Guide to the Molecular Structure of 2,3,4,5,6-pentachloro-1-pyridiniumolate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Heavily Chlorinated Heterocycle
2,3,4,5,6-pentachloro-1-pyridiniumolate, with the chemical formula C₅Cl₅NO and a molecular weight of 267.32 g/mol , is a fascinating yet sparsely documented derivative of pyridine. Its structure is characterized by a pyridine ring fully substituted with chlorine atoms, and an oxygen atom bonded to the nitrogen, forming an N-oxide. While direct experimental data for this specific molecule is limited in publicly accessible literature, its foundational components—pentachloropyridine and the pyridine-N-oxide functional group—are well-studied. This guide will, therefore, provide a comprehensive technical overview of 2,3,4,5,6-pentachloro-1-pyridiniumolate by synthesizing established knowledge from analogous compounds. We will delve into its probable synthesis, predicted molecular structure and spectroscopic signatures, inferred chemical reactivity, and potential applications, particularly in the realm of drug discovery and development.
The pyridine N-oxide moiety is of significant interest in medicinal chemistry as it can enhance solubility, modulate the electronic properties of the aromatic ring, and serve as a versatile synthetic handle for further functionalization.[1] Polychlorinated pyridines, on the other hand, are known for their unique reactivity and have been incorporated into various biologically active molecules. The combination of these features in 2,3,4,5,6-pentachloro-1-pyridiniumolate suggests a compound with a rich and complex chemical profile worthy of exploration.
Proposed Synthesis and Characterization
The most probable route to 2,3,4,5,6-pentachloro-1-pyridiniumolate is through the direct N-oxidation of pentachloropyridine. This transformation is a common and generally high-yielding reaction for a wide array of pyridine derivatives.
Experimental Protocol: N-Oxidation of Pentachloropyridine
This protocol is a generalized procedure based on common methods for the synthesis of pyridine-N-oxides.[2][3]
Materials:
-
Pentachloropyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂) and Glacial Acetic Acid
-
Dichloromethane (DCM) or Acetic Acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure using m-CPBA:
-
Dissolve pentachloropyridine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of m-chloroperoxybenzoic acid (1.1 to 1.5 equivalents) in dichloromethane to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude 2,3,4,5,6-pentachloro-1-pyridiniumolate by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Diagram of Synthetic Workflow:
Caption: Proposed synthesis of 2,3,4,5,6-pentachloro-1-pyridiniumolate.
Predicted Molecular Structure and Properties
In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) provide reliable predictions of molecular geometry and electronic properties.[4][5]
Computational Analysis
Based on DFT studies of pentachloropyridine and various substituted pyridine-N-oxides, we can predict the key structural parameters for 2,3,4,5,6-pentachloro-1-pyridiniumolate.[6][7] The pyridine ring is expected to be largely planar, with the five chlorine atoms and the N-oxide oxygen lying in or very close to this plane. The N-O bond will possess a significant dipole moment.
Table 1: Predicted Molecular Geometry of 2,3,4,5,6-pentachloro-1-pyridiniumolate
| Parameter | Predicted Value | Rationale/Comparison |
| Bond Lengths (Å) | ||
| N-O | ~1.25 - 1.30 | Typical for pyridine-N-oxides. |
| C-N | ~1.35 - 1.40 | Influenced by the N-oxide and chlorine substituents. |
| C-C | ~1.38 - 1.42 | Aromatic C-C bond character. |
| C-Cl | ~1.70 - 1.75 | Standard C(sp²)-Cl bond length. |
| Bond Angles (°) | ||
| C-N-C | ~118 - 122 | Typical for a pyridine ring. |
| C-N-O | ~118 - 122 | Symmetrical disposition of the oxygen atom. |
| C-C-Cl | ~119 - 121 | Standard angles for substituents on an aromatic ring. |
Diagram of Predicted Molecular Structure:
Caption: Predicted structure of 2,3,4,5,6-pentachloro-1-pyridiniumolate.
Predicted Spectroscopic Signatures
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring can be estimated based on the known spectrum of pentachloropyridine and the substituent chemical shifts (SCS) for an N-oxide group.[8] The N-oxide group generally causes a downfield shift for the C2/C6 and C4 carbons and a slight upfield shift for the C3/C5 carbons compared to the parent pyridine.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon Atom | Predicted Chemical Shift (δ) | Rationale |
| C2/C6 | ~145 - 150 | Deshielded by adjacent chlorine and the N-oxide group. |
| C3/C5 | ~130 - 135 | Shielded relative to C2/C6 and C4. |
| C4 | ~140 - 145 | Deshielded by the N-oxide group and adjacent chlorine atoms. |
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong N-O stretching vibration, a characteristic feature of pyridine-N-oxides.[9][10]
Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1250 - 1300 | Strong | N-O stretch |
| ~1400 - 1600 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~800 - 900 | Strong | C-Cl stretching |
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of five chlorine atoms.
-
Molecular Ion (M⁺): Expected at m/z 267 (for ³⁵Cl₅), with a complex isotopic cluster.
-
Major Fragmentation Pathways:
-
Loss of an oxygen atom ([M-16]⁺) to form the pentachloropyridine radical cation.[11]
-
Loss of a chlorine atom ([M-35]⁺).
-
Loss of the N-O group.
-
Inferred Chemical Reactivity
The reactivity of 2,3,4,5,6-pentachloro-1-pyridiniumolate will be a combination of the properties of the heavily chlorinated pyridine ring and the N-oxide functionality.
Nucleophilic Aromatic Substitution (SNAr)
Pentachloropyridine is highly susceptible to nucleophilic attack, primarily at the 4-position (para to the nitrogen).[12] The N-oxide group is an activating group for nucleophilic substitution at the 2- and 4-positions.[13] Therefore, it is highly probable that 2,3,4,5,6-pentachloro-1-pyridiniumolate will readily undergo SNAr reactions, with a strong preference for substitution at the C4 position.
Diagram of a General SNAr Reaction:
Caption: General SNAr reaction at the 4-position.
Reactions Involving the N-Oxide Group
The N-oxide group itself can participate in various reactions:
-
Deoxygenation: The N-oxide can be reduced back to pentachloropyridine using reagents like PCl₃, zinc in acetic acid, or through catalytic hydrogenation.
-
Rearrangements: Pyridine-N-oxides are known to undergo photochemical rearrangements to form oxaziridine intermediates, which can then lead to other heterocyclic systems.[14]
Potential Applications in Drug Development and Research
While there is no specific biological data for 2,3,4,5,6-pentachloro-1-pyridiniumolate, the structural motifs it contains are prevalent in compounds with diverse biological activities.
-
Antimicrobial and Antiviral Activity: Many pyridine-N-oxide derivatives have demonstrated significant antimicrobial and antiviral properties.[15] The presence of multiple chlorine atoms can enhance lipophilicity and potentially modulate biological activity.
-
Anticancer Agents: The pyridine scaffold is a common feature in many anticancer drugs. The unique electronic properties and reactivity of this molecule could be exploited to synthesize novel compounds with potential antitumor activity.[1]
-
Synthetic Building Block: Due to its predicted high reactivity in SNAr reactions, 2,3,4,5,6-pentachloro-1-pyridiniumolate could serve as a versatile platform for the synthesis of a library of polysubstituted pyridine derivatives for high-throughput screening in drug discovery programs.
Conclusion
2,3,4,5,6-pentachloro-1-pyridiniumolate represents a molecule of significant academic and potentially practical interest. Although direct experimental characterization is lacking in the current literature, a robust and scientifically sound profile can be constructed by drawing upon the extensive knowledge of its parent structures, pentachloropyridine and pyridine-N-oxides. This guide has outlined its probable synthesis, predicted its key structural and spectroscopic features, and inferred its chemical reactivity. The combination of a fully chlorinated pyridine ring with an N-oxide functional group makes this compound a prime candidate for further investigation, both for its fundamental chemical properties and as a versatile intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Experimental validation of the predictions laid out in this guide will be a crucial next step in fully unlocking the potential of this intriguing molecule.
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